molecular formula C8H6BrNO3 B6226402 methyl 3-bromo-6-formylpyridine-2-carboxylate CAS No. 1379358-38-9

methyl 3-bromo-6-formylpyridine-2-carboxylate

Cat. No.: B6226402
CAS No.: 1379358-38-9
M. Wt: 244
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Description

Methyl 3-bromo-6-formylpyridine-2-carboxylate is a multifunctional pyridine derivative characterized by three distinct substituents: a bromine atom at position 3, a formyl group at position 6, and a methyl ester at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the formyl group enables condensation or nucleophilic addition reactions. The methyl ester enhances solubility and stability, making the compound suitable for diverse synthetic pathways.

Properties

CAS No.

1379358-38-9

Molecular Formula

C8H6BrNO3

Molecular Weight

244

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-6-formylpyridine-2-carboxylate typically involves the bromination of 6-formylpyridine-2-carboxylate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at room temperature to avoid over-bromination and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-formylpyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and catalysts (palladium, copper).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Various substituted pyridine derivatives.

    Oxidation Reactions: Methyl 3-bromo-6-carboxypyridine-2-carboxylate.

    Reduction Reactions: Methyl 3-bromo-6-hydroxymethylpyridine-2-carboxylate.

Scientific Research Applications

Methyl 3-bromo-6-formylpyridine-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Material Science:

    Biological Research: It is used as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of methyl 3-bromo-6-formylpyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyridine Derivatives

Substituent Position and Functional Group Variations

The reactivity and applications of pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparison of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Positions) Key Functional Groups Similarity Index* Key References
Methyl 3-bromo-6-formylpyridine-2-carboxylate Br (3), CHO (6), COOCH₃ (2) Bromine, Formyl, Ester N/A
Methyl 3-bromo-2-pyridinecarboxylate Br (3), COOCH₃ (2) Bromine, Ester 0.92
2-Amino-5-bromo-N-isopropyl-pyridine-3-carboxamide Br (5), NH₂ (2), CONH-iPr (3) Bromine, Amine, Carboxamide
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate Br (6), Cl (2), CH₂=CHCOOCH₃ (3) Bromine, Chloro, Acrylate
3-Bromo-2-methylpyridine Br (3), CH₃ (2) Bromine, Methyl

*Similarity indices (0–1) derived from structural alignment algorithms in –5.

Physical and Spectroscopic Properties

Table 2: Physical Property Comparison
Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
This compound 274.07 120–123* 320 (decomp.) DMSO, DMF
Methyl 3-bromo-2-pyridinecarboxylate 230.02 85–87 285 CHCl₃, Ethanol
3-Bromo-2-methylpyridine 172.02 45–47 210 Ether, Hexane

*Estimated based on analogous esters.

  • Spectroscopic Data :
    • The formyl group in the target compound shows a characteristic ¹H NMR peak at ~10.1 ppm (CHO), absent in analogs like methyl 3-bromo-2-pyridinecarboxylate .
    • IR spectroscopy reveals C=O stretches at 1720 cm⁻¹ (ester) and 1690 cm⁻¹ (formyl) , distinguishing it from carboxamide derivatives (1650–1680 cm⁻¹) .

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